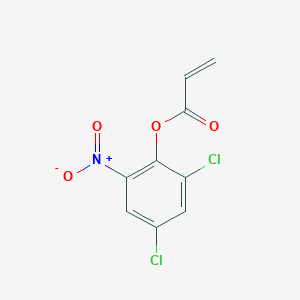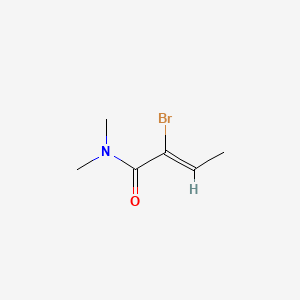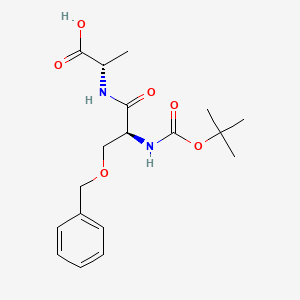-lambda~5~-phosphane CAS No. 62955-26-4](/img/structure/B14498043.png)
[2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene](triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane is a complex organic compound that features a unique combination of fluorenyl and phosphane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with triphenylphosphane under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways involved depend on the context of its use, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- Fluorenyl-hydrazonothiazole derivatives
- Fluorinated fluorenones
Uniqueness
What sets 2-Ethoxy-2-(9H-fluoren-9-ylidene)ethylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of fluorenyl and phosphane groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
Eigenschaften
CAS-Nummer |
62955-26-4 |
|---|---|
Molekularformel |
C35H29OP |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(2-ethoxy-2-fluoren-9-ylideneethylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C35H29OP/c1-2-36-34(35-32-24-14-12-22-30(32)31-23-13-15-25-33(31)35)26-37(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29/h3-26H,2H2,1H3 |
InChI-Schlüssel |
XOEUTATWUQSSLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C1C2=CC=CC=C2C3=CC=CC=C31)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
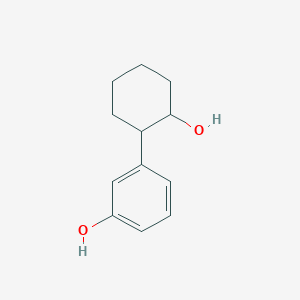

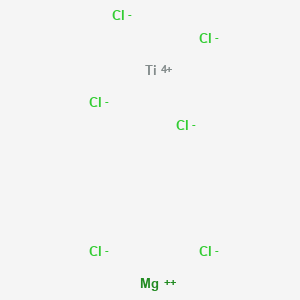

![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
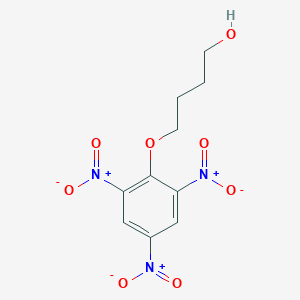
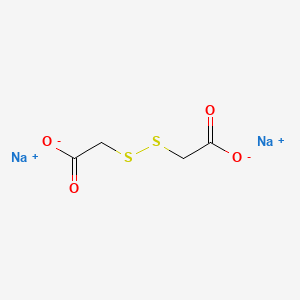
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)

